molecular formula C16H14N2O2S B5777135 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid

4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid

Cat. No. B5777135
M. Wt: 298.4 g/mol
InChI Key: OEEKWSIWANIIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209, and it belongs to the class of thiazolidinedione derivatives. PTC-209 has been shown to have promising anticancer properties, making it a potential candidate for cancer treatment.

Mechanism of Action

PTC-209 exerts its anticancer effects by inhibiting the activity of BMI-1. BMI-1 is a protein that plays a crucial role in the self-renewal and maintenance of cancer stem cells. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. It has been reported to have a half-life of approximately 9 hours in mice, indicating its potential for use in vivo. PTC-209 has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One of the advantages of PTC-209 is its potential as a targeted therapy for cancer. It specifically targets cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of PTC-209 is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of PTC-209. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the potential of PTC-209 as a combination therapy with other anticancer agents. Additionally, the potential of PTC-209 for the treatment of other diseases, such as diabetes and obesity, could also be explored. Finally, the development of more efficient delivery methods for PTC-209 could also be an area of future research.

Synthesis Methods

The synthesis of PTC-209 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-cyano-4,6-dimethyl-2-bromopyridine in the presence of a base, followed by the reduction of the resulting intermediate with thioacetic acid. This method has been reported to yield PTC-209 with high purity and in good yield.

Scientific Research Applications

PTC-209 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKWSIWANIIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-benzoic acid

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